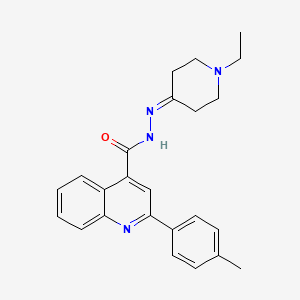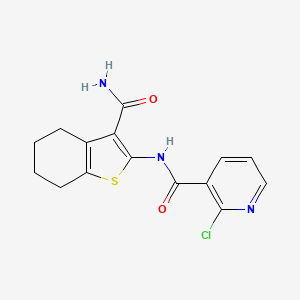
N'-(1-ethylpiperidin-4-ylidene)-2-(4-methylphenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with a unique structure that combines elements of pyridine, quinoline, and hydrazide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyltetrahydro-4(1H)-pyridinylidene with 2-(4-methylphenyl)-4-quinolinecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and purity of the final product. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-ethyltetrahydro-1,4-azine
- 4-Hydroxy-2-quinolones
- 1,3,4-thiadiazole derivatives
Uniqueness
N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE stands out due to its unique combination of structural elements from pyridine, quinoline, and hydrazide. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C24H26N4O |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
N-[(1-ethylpiperidin-4-ylidene)amino]-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N4O/c1-3-28-14-12-19(13-15-28)26-27-24(29)21-16-23(18-10-8-17(2)9-11-18)25-22-7-5-4-6-20(21)22/h4-11,16H,3,12-15H2,1-2H3,(H,27,29) |
InChIキー |
PLIFGNXLHCGPNY-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926282.png)
![methyl 5-({4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B14926284.png)
![[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14926288.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(dipropan-2-ylamino)propan-2-yl]piperidine-3-carboxamide](/img/structure/B14926292.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926296.png)
![N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926300.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926302.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926310.png)
![6-(furan-2-yl)-N-[1-(4-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926323.png)
![N-(2,5-dimethylphenyl)-1-{1-[(2,5-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14926327.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cycloheptylpropanamide](/img/structure/B14926354.png)
![3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14926360.png)
![1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926367.png)

